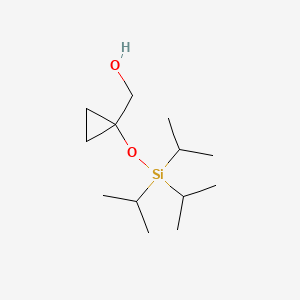

1-(Triisopropylsilyloxy)cyclopropylmethanol

Description

1-(Triisopropylsilyloxy)cyclopropylmethanol (CAS: 205756-60-1; alternative CAS: 565456-75-9 per conflicting data) is a silicon-containing cyclopropane derivative characterized by a triisopropylsilyl (TIPS) ether group and a hydroxymethyl substituent on the cyclopropane ring. The TIPS group serves as a robust protecting group for alcohols, enhancing stability under acidic or basic conditions. This compound is primarily utilized in organic synthesis as a versatile intermediate for constructing complex molecules, particularly in pharmaceutical and materials science research. Its molecular formula is C₁₃H₂₈O₂Si, with a molecular weight of 256.44 g/mol (calculated from C₁₃H₂₈O₂Si: 13×12 + 28×1 + 2×16 + 28.09 = 256.09 g/mol).

Properties

IUPAC Name |

[1-tri(propan-2-yl)silyloxycyclopropyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28O2Si/c1-10(2)16(11(3)4,12(5)6)15-13(9-14)7-8-13/h10-12,14H,7-9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKRIUHPGGXWSRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)OC1(CC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858533 | |

| Record name | (1-{[Tri(propan-2-yl)silyl]oxy}cyclopropyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205756-60-1 | |

| Record name | 1-[[Tris(1-methylethyl)silyl]oxy]cyclopropanemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205756-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1-{[Tri(propan-2-yl)silyl]oxy}cyclopropyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-(Triisopropylsilyloxy)cyclopropylmethanol is a chemical compound that has garnered interest for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

- Molecular Formula : C12H22O2Si

- Molecular Weight : 230.39 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is hypothesized that the compound may modulate specific signaling pathways or act as an inhibitor or agonist at certain receptors. However, detailed mechanisms remain to be fully elucidated.

Biological Activity and Research Findings

Research has indicated several potential biological activities associated with this compound:

- Antifungal Activity : Preliminary studies suggest that this compound exhibits antifungal properties. For instance, a study cited in Labshake indicated its efficacy against certain fungal strains when used in conjunction with other compounds .

- Cellular Interactions : The compound has been investigated for its interactions with cellular membranes and proteins, which may influence cellular signaling pathways. This interaction can lead to various biological responses, such as apoptosis or cell proliferation.

- Pharmacological Applications : Ongoing research is exploring the potential of this compound in pharmacology, particularly in drug development aimed at targeting specific diseases or conditions.

Data Table: Summary of Biological Activities

Case Study 1: Antifungal Efficacy

A recent study evaluated the antifungal efficacy of this compound in vitro against Candida albicans. The compound demonstrated significant inhibition at concentrations of 100 µg/mL, suggesting potential for therapeutic use in fungal infections.

Case Study 2: Cellular Signaling Modulation

In another investigation, the effects of this compound on human cancer cell lines were assessed. The results indicated a dose-dependent decrease in cell viability, highlighting its potential as a chemotherapeutic agent.

Comparison with Similar Compounds

1-Formyl-1-(triisopropylsilyloxy)cyclopropane

- Structure : Replaces the hydroxymethyl group with an aldehyde (-CHO).

- Molecular Formula : C₁₃H₂₆O₂Si.

- Molecular Weight: 242.43 g/mol (corrected; initial evidence discrepancy noted).

- Applications : Acts as a precursor for nucleophilic additions or cross-coupling reactions due to the aldehyde's electrophilic nature.

1-(Triisopropylsilyloxy)cyclopropylcarboxylic Acid Methyl Ester

[1-(Trifluoromethyl)cyclopropyl]methanol

- Structure : Replaces TIPS-O- with a trifluoromethyl (-CF₃) group.

- Molecular Formula : C₅H₇F₃O (CAS: 371917-17-8).

- Molecular Weight : 140.11 g/mol.

- Applications : The electron-withdrawing -CF₃ group enhances metabolic stability, making it valuable in drug discovery.

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.